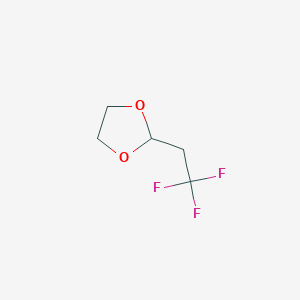
2-(2,2,2-Trifluoroethyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,2-Trifluoroethyl)-1,3-dioxolane, also known as this compound, is a useful research compound. Its molecular formula is C5H7F3O2 and its molecular weight is 156.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
1.1. Precursors for Complex Molecules
BTFD serves as a versatile building block in organic synthesis. It has been utilized in the preparation of various phosphonates and phosphates, which are crucial in medicinal chemistry and agricultural applications. For instance, bis(2,2,2-trifluoroethyl) phosphonate has been synthesized using BTFD as a precursor, showcasing its utility in creating compounds with biological activity .
1.2. Synthesis of H-Phosphonates
The compound has been employed in the synthesis of cyclic H-phosphonates. Studies indicate that BTFD can facilitate the formation of spirophosphoranes through controlled reactions with diols under optimized conditions . This highlights its role in generating compounds with potential pharmaceutical applications.
Electrochemical Applications
2.1. Electrolyte Solutions
BTFD is increasingly recognized for its application as an electrolyte solvent in lithium-ion batteries. Its high oxidation resistance and thermal stability make it suitable for use in non-flammable electrolytes . A notable study demonstrated that BTFD-based electrolytes exhibit improved performance metrics compared to traditional solvents, including higher ionic conductivity and lower flammability risks.
Table 1: Comparison of Electrolyte Properties
| Property | BTFD-based Electrolyte | Traditional Electrolytes |
|---|---|---|
| Ionic Conductivity | High | Moderate |
| Flammability | Non-flammable | Flammable |
| Thermal Stability | Excellent | Variable |
Material Science
3.1. Flame Retardant Materials
The incorporation of BTFD into polymer matrices has been explored for developing flame-retardant materials. Its trifluoroethyl groups enhance the thermal stability and reduce the flammability of polymers, making them suitable for applications requiring stringent fire safety standards .
Case Studies and Research Findings
4.1. Case Study: Lithium-Ion Battery Performance
A research study focused on the performance of lithium-ion batteries using BTFD as an electrolyte solvent showed significant improvements in cycle stability and charge/discharge rates compared to conventional electrolytes. The findings indicated that batteries utilizing BTFD could maintain higher capacity retention over extended cycles .
4.2. Case Study: Synthesis of Phosphonates
In another study, researchers synthesized various phosphonate derivatives using BTFD as a reagent under mild conditions. The resulting compounds exhibited promising biological activities, indicating the potential for further development into therapeutic agents .
Propiedades
Número CAS |
117971-08-1 |
|---|---|
Fórmula molecular |
C5H7F3O2 |
Peso molecular |
156.1 g/mol |
Nombre IUPAC |
2-(2,2,2-trifluoroethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5H7F3O2/c6-5(7,8)3-4-9-1-2-10-4/h4H,1-3H2 |
Clave InChI |
BTFYFEVHCNLYQA-UHFFFAOYSA-N |
SMILES |
C1COC(O1)CC(F)(F)F |
SMILES canónico |
C1COC(O1)CC(F)(F)F |
Sinónimos |
1,3-Dioxolane, 2-(2,2,2-trifluoroethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















